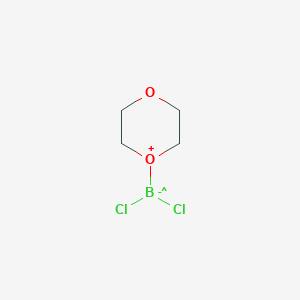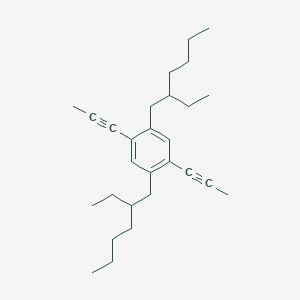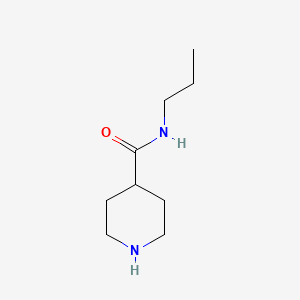
4-(2,2-Difluoroethoxy)benzoic acid
説明
4-(2,2-Difluoroethoxy)benzoic acid, also known as 4-Difluoroethoxybenzoic acid (DFEBA), is a synthetic chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid, with a molecular weight of 206.15 g/mol, and a melting point of 106-108 °C. Its structure consists of a four-carbon chain, with two double-bonded oxygen atoms, and two fluorine atoms attached to a benzoic acid group. It is soluble in water, methanol, and chloroform.
科学的研究の応用
Development of Novel Fluorescence Probes
A study by Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. Although the specific compound 4-(2,2-Difluoroethoxy)benzoic acid was not mentioned, the research underscores the broader chemical framework's potential in developing probes that can differentiate between various ROS, highlighting its application in biological and chemical research (Setsukinai et al., 2003).
Luminescent Properties of Lanthanide Complexes
Sivakumar et al. (2010) explored the synthesis and luminescent properties of lanthanide 4-benzyloxy benzoates, investigating the influence of electron-withdrawing and electron-donating groups on photophysical properties. This study highlights the chemical versatility and potential application of derivatives of benzoic acid, including 4-(2,2-Difluoroethoxy)benzoic acid, in the development of materials with novel luminescent properties (Sivakumar et al., 2010).
Advances in Polymer Science
Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts, demonstrating the compound's utility in creating advanced materials through cyclopolymerization. This application is crucial for developing new polymers with specific structural and functional properties (Mayershofer et al., 2006).
Molecular Liquids and Phase Behavior Study
Wei et al. (2013) conducted a temperature-dependent FTIR study on benzoic acid dimers, including derivatives similar to 4-(2,2-Difluoroethoxy)benzoic acid, to understand their hydrogen-bonded structures and mesophase formation. Such studies are pivotal in materials science, particularly in the development of liquid crystalline materials (Wei et al., 2013).
Naturally Occurring Compounds in Foods
Del Olmo, Calzada, and Nuñez (2017) reviewed the presence and use of benzoic acid and its derivatives, including 4-(2,2-Difluoroethoxy)benzoic acid, in foods, emphasizing their role as natural components and additives. This comprehensive review addresses the compounds' widespread use, exposure, and controversy, underlining the importance of understanding their effects and presence in consumer products (del Olmo et al., 2017).
特性
IUPAC Name |
4-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVLMHHANYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599139 | |
| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)benzoic acid | |
CAS RN |
921623-04-3 | |
| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)







![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)



